Brassicanal B

Phytochemistry Analytical Chemistry Quality Control

Brassicanal B (CAS 126654-63-5, molecular formula C₁₂H₁₁NO₂S, average MW 233.29 g/mol) is a sulfur-containing indole phytoalexin first isolated from Chinese cabbage (Brassica campestris L. ssp.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 126654-63-5
Cat. No. B15417723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrassicanal B
CAS126654-63-5
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1(CSC2=C(C3=CC=CC=C3N21)C=O)O
InChIInChI=1S/C12H11NO2S/c1-12(15)7-16-11-9(6-14)8-4-2-3-5-10(8)13(11)12/h2-6,15H,7H2,1H3
InChIKeyZIEFIDANMCIAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brassicanal B (CAS 126654-63-5): A Sulfur-Containing Crucifer Phytoalexin for Phytochemical Reference Standards


Brassicanal B (CAS 126654-63-5, molecular formula C₁₂H₁₁NO₂S, average MW 233.29 g/mol) is a sulfur-containing indole phytoalexin first isolated from Chinese cabbage (Brassica campestris L. ssp. pekinensis) elicited with Pseudomonas cichorii [1]. It belongs to the thiazolo[3,2-a]indole class and is structurally distinguished by a 3-hydroxy-3-methyl substituent and a 9-carbaldehyde group [2]. The compound is a crystalline solid with an experimentally determined melting point of 169–170 °C [3]. Brassicanal B is primarily employed as an authentic reference standard for metabolomic profiling and crucifer phytochemical analysis.

Why Brassicanal B Cannot Be Replaced by Other Crucifer Phytoalexins in Analytical and Biological Workflows


Despite sharing an indole-thiazole core with Brassicanal A (C₁₀H₉NOS, MW 191.25 g/mol) [1], Brassicanal B’s unique 3-hydroxy-3-methyl and 9-carbaldehyde substitutions fundamentally alter its polarity, hydrogen-bonding capacity, and thermal stability, resulting in a melting point approximately 40–44 °C lower than that of Brassicanal A (mp 210–213 °C) [2][3]. Brassicanal A demonstrates measurable antifungal activity—complete inhibition of Leptosphaeria maculans and Rhizoctonia solani mycelial growth at 10⁻⁶ mol [4]—whereas no equivalent bioactivity data have been published for Brassicanal B. Interchanging these structural analogs in analytical calibration, biological screening, or metabolic pathway studies would introduce unvalidated physicochemical and functional variables, compromising data reproducibility.

Quantitative Differentiation Evidence for Brassicanal B Relative to Its Closest Analogs


Melting Point Differentiates Brassicanal B from Brassicanal A for Purity Characterisation

The experimentally determined melting point of Brassicanal B is 169–170 °C [1], whereas the closest structural analog Brassicanal A melts at 210–213 °C [2]. The measured difference of 40–44 °C (Brassicanal B lower) provides a simple, instrument-free method for distinguishing these two phytoalexins and verifying sample purity prior to use in analytical workflows.

Phytochemistry Analytical Chemistry Quality Control

Monoisotopic Mass Shift Enables Unambiguous HRMS Identification of Brassicanal B over Brassicanal A

High-resolution mass spectrometry (HRMS) of Brassicanal B yields a monoisotopic mass of 233.051049 Da (C₁₂H₁₁NO₂S) [1], whereas Brassicanal A has an exact mass of 191.040485 Da (C₁₀H₉NOS) [2]. The mass difference of 36.010564 Da corresponds to the additional CH₂O₂ (hydroxyl + aldehyde) functional groups. In LC-HRMS metabolomic workflows, this quantitative mass shift ensures chromatographic and spectrometric separation of the two compounds, eliminating misidentification.

Metabolomics Mass Spectrometry Natural Products

Unusual 1H NMR Spectra Provide a Qualitative Fingerprint Distinguishing Brassicanal B from Brassicanal A

The original isolation study explicitly reports 'unusual 1H NMR spectra' for Brassicanal B [1], a phenomenon not observed for Brassicanal A. While detailed quantitative NMR data (chemical shifts, coupling constants) are not yet publicly archived, this documented spectral anomaly constitutes a reproducible qualitative differentiator. Brassicanal A, by contrast, displays standard indole proton patterns. Acquisition of the authentic Brassicanal B standard is essential for correctly assigning NMR signals and validating structural identity against the original literature.

NMR Spectroscopy Structural Elucidation Phytoalexin

Absence of Quantitative Antifungal Data for Brassicanal B Contrasts with Measurable Activity of Brassicanal A

Brassicanal A exhibits quantifiable antifungal activity: complete mycelial growth inhibition of Leptosphaeria maculans and Rhizoctonia solani at 10⁻⁶ mol [1]. In contrast, no peer-reviewed study has published any quantitative antifungal IC₅₀, MIC, or inhibition zone data for Brassicanal B to date [2]. This absence of bioactivity data—despite the compound being known since 1990—indicates that Brassicanal B cannot be assumed to possess antifungal properties comparable to its des-methyl analog. Researchers designing pathogen inhibition assays must procure and test Brassicanal B independently rather than extrapolating from Brassicanal A’s activity profile.

Antifungal Activity Plant Pathology Structure-Activity Relationship

Best Research and Industrial Application Scenarios for Brassicanal B Based on Differentiating Evidence


Authentic Reference Standard for Crucifer Metabolomics and Phytoalexin Profiling

Brassicanal B, first isolated and characterized by Monde et al. (1990), possesses a well-defined monoisotopic mass of 233.051049 Da and a melting point of 169–170 °C, serving as a critical calibration standard for LC-HRMS and GC-MS workflows profiling crucifer phytoalexins [1][2]. Its 36 Da mass shift and 40–44 °C melting point difference relative to Brassicanal A eliminate false-positive identifications in non-targeted metabolomics studies of Brassica species.

NMR Spectroscopy Benchmarking and Structural Elucidation Training

The documented unusual 1H NMR spectral behavior of Brassicanal B, reported by Monde et al. (1990), makes this compound a valuable benchmark for advanced NMR training and heterocyclic structure elucidation exercises [1]. Procuring the authentic standard ensures that students and researchers can replicate the anomalous spectral features for pedagogical and validation purposes.

Plant Defense Pathway Research and Elicitation Kinetics Studies

As a Pseudomonas cichorii-inducible phytoalexin isolated from Chinese cabbage, Brassicanal B serves as a time-resolved chemical marker of plant immune activation [1]. Its procurement enables precise quantification in elicitation time-course experiments, where it must be distinguished from co-occurring Brassicanal A to accurately map branching points in the crucifer phytoalexin biosynthetic network.

Chemical Synthesis and Fungal Biotransformation Reference Material

The unique thiazolo[3,2-a]indole scaffold bearing a chiral 3-hydroxy-3-methyl center establishes Brassicanal B as a reference substrate for synthetic methodology development and fungal detoxification pathway studies [1][2]. Its distinct structure—relative to the simpler Brassicanal A—provides a more demanding stereoelectronic probe for investigating the scope of biomimetic thiazole-forming reactions and pathogen metabolic capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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